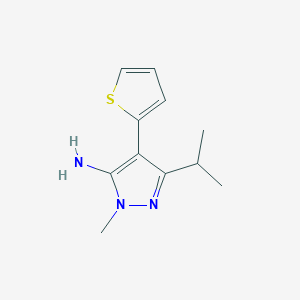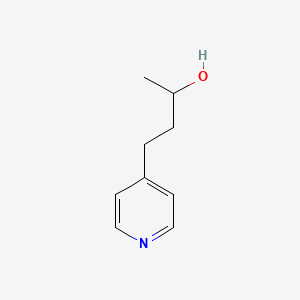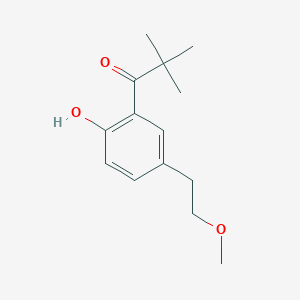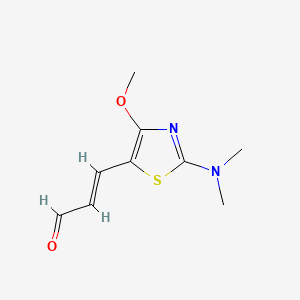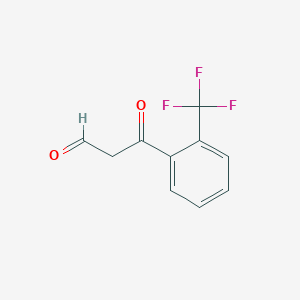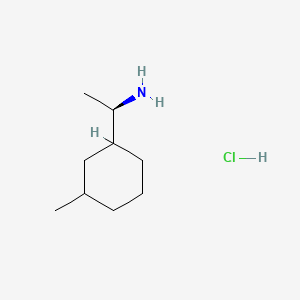
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The optimal conditions for this reaction include using ATA-025 as the enzyme and dimethylsulfoxide as the co-solvent. The reaction is carried out at a temperature of 45°C and a pH of 8.0, resulting in high conversion rates and product yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as enzyme loading, substrate loading, temperature, and pH, are carefully controlled to achieve maximum conversion and product formation .
化学反応の分析
Types of Reactions: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and fine chemicals . In biology, it serves as a precursor for the development of bioactive compounds and enzyme inhibitors. In medicine, it is utilized in the synthesis of drugs for treating conditions such as hyperparathyroidism and Alzheimer’s disease . Additionally, in the industrial sector, it is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds:
- (1R,3R)-1-Ethyl-3-methylcyclohexane
- (1R,3S)-1-Ethyl-3-methylcyclohexane
- (1R,3R)-1-ethyl-3-methoxycyclohexane
Uniqueness: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its chiral properties and its ability to serve as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its specific structure and reactivity make it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC名 |
(1R)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m1./s1 |
InChIキー |
YDOGOFIRWAEJBC-NHLJRWNWSA-N |
異性体SMILES |
CC1CCCC(C1)[C@@H](C)N.Cl |
正規SMILES |
CC1CCCC(C1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


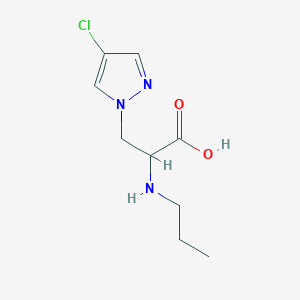

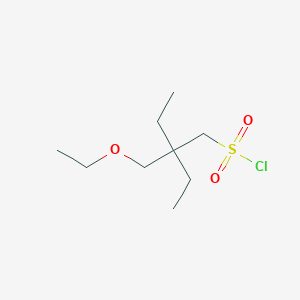

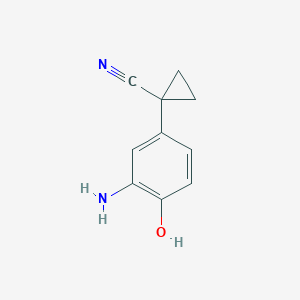
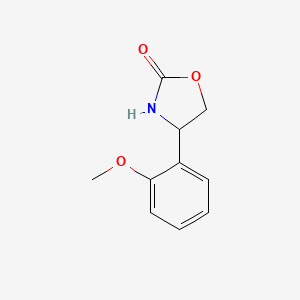
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

